molecular formula C22H25N3O4 B2435476 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide CAS No. 953249-14-4

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide

Cat. No.: B2435476
CAS No.: 953249-14-4
M. Wt: 395.459
InChI Key: QQTXOJJZZXZIME-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a benzylpiperidine group, and an oxalamide linkage, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the benzylpiperidine group: This involves the alkylation of piperidine with benzyl halides under basic conditions.

    Coupling reaction: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with the benzylpiperidine derivative using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The oxalamide linkage can be reduced to form amine derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N1-(benzo[d][1,3]dioxol-5-yl)-N2-(methyl)oxalamide
  • N1-(benzo[d][1,3]dioxol-5-yl)-N2-(phenyl)oxalamide
  • N1-(benzo[d][1,3]dioxol-5-yl)-N2-(ethyl)oxalamide

Uniqueness

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide is unique due to its combination of a benzo[d][1,3]dioxole moiety and a benzylpiperidine group linked by an oxalamide. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(1-benzylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c26-21(22(27)24-18-6-7-19-20(12-18)29-15-28-19)23-13-16-8-10-25(11-9-16)14-17-4-2-1-3-5-17/h1-7,12,16H,8-11,13-15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTXOJJZZXZIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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